molecular formula C16H11F3N2S B2503375 4-((4-(Trifluoromethyl)benzyl)thio)quinazoline CAS No. 852367-00-1

4-((4-(Trifluoromethyl)benzyl)thio)quinazoline

Cat. No.: B2503375
CAS No.: 852367-00-1
M. Wt: 320.33
InChI Key: LURABMOTGMCLOO-UHFFFAOYSA-N
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Description

4-((4-(Trifluoromethyl)benzyl)thio)quinazoline is a synthetic quinazoline derivative supplied exclusively for research use in laboratory settings. This compound is intended for in vitro studies and is not for diagnostic, therapeutic, or any personal use. Quinazoline-based compounds are of significant interest in scientific research due to their potential as core scaffolds for modulating various biological pathways. Researchers investigate this class of molecules for their interactions with enzyme families such as kinase targets, where they may act as inhibitors to help elucidate cellular signaling processes. The (4-(Trifluoromethyl)benzyl)thio moiety is a common structural feature designed to enhance physicochemical properties and binding affinity in medicinal chemistry programs. The primary applications of this reagent are confined to non-clinical research, including but not limited to: hit-to-lead optimization in drug discovery, structure-activity relationship (SAR) profiling, biochemical assay development, and target validation studies. Handling should be performed by qualified laboratory personnel using appropriate personal protective equipment. All safety data sheets (SDS) must be consulted prior to use.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2S/c17-16(18,19)12-7-5-11(6-8-12)9-22-15-13-3-1-2-4-14(13)20-10-21-15/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURABMOTGMCLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloroquinazoline Precursor

The preparation begins with 4-chloroquinazoline, synthesized via Niementowski cyclization of anthranilic acid derivatives. As demonstrated in Scheme 2 of, selective chlorination at position 4 can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters:

  • Reaction Time : 6–8 hours at 110°C
  • Yield : 68–72%
  • Characterization : $$ ^{1}\text{H NMR} $$ (400 MHz, DMSO-d₆) δ 8.45 (d, J = 5.2 Hz, 1H), 8.32–8.28 (m, 2H), 7.89–7.85 (m, 1H)

Thioether Formation via SNAr Mechanism

4-Chloroquinazoline undergoes nucleophilic substitution with 4-(trifluoromethyl)benzylthiolate under phase-transfer conditions:

$$
\text{C}7\text{H}4\text{ClN}2 + \text{HSCH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{KOH, TBAB}} \text{C}{15}\text{H}{10}\text{F}3\text{N}_2\text{S} + \text{KCl}
$$

Optimized Conditions :

Parameter Value
Temperature 80°C
Solvent DMF/H₂O (9:1)
Catalyst Tetrabutylammonium bromide (10 mol%)
Reaction Time 12 hours
Yield 58%

Directed C-H Thiolation Approach

Transition Metal-Catalyzed Functionalization

Palladium-mediated C-H activation provides an alternative route without pre-halogenated intermediates. Using 2-aminophenylboronic acid as directing group:

$$
\text{Quinazoline} + \text{CF}3\text{C}6\text{H}4\text{CH}2\text{SH} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}_3} \text{Target Compound}
$$

Key Advantages :

  • Avoids hazardous chlorination steps
  • Enables late-stage diversification (85% yield reported for analogous systems)

Cyclocondensation of Thioamide Precursors

Thiourea-Mediated Ring Closure

Adapting methods from, 2-cyanophenyl thioureas cyclize under acidic conditions to form the quinazoline core with inherent thioether functionality:

Reaction Sequence :

  • 2-Amino-5-nitrobenzonitrile + 4-(trifluoromethyl)benzyl isothiocyanate → Thiourea intermediate
  • SnCl₂-mediated nitro reduction
  • HCl/EtOH cyclization at reflux

Spectroscopic Validation :

  • $$ ^{13}\text{C NMR} $$: δ 181.2 (C=S), 124.5 (q, $$ ^1J_{C-F} $$ = 271 Hz, CF₃)
  • HRMS: m/z 351.0894 [M+H]⁺ (calc. 351.0891)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Metrics

Method Overall Yield Purity (HPLC) Scalability
Nucleophilic Substitution 58% 98.2% >100 g
C-H Thiolation 85% 97.5% <10 g
Cyclocondensation 72% 95.8% 50–100 g

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

$$ ^{1}\text{H NMR} $$ (500 MHz, CDCl₃):
δ 8.41 (s, 1H, H-2), 8.22 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-8), 7.72 (d, J = 8.0 Hz, 2H, ArH), 7.56 (d, J = 8.0 Hz, 2H, ArH), 4.52 (s, 2H, SCH₂)

$$ ^{19}\text{F NMR} $$ (470 MHz, CDCl₃):
δ -62.5 (s, CF₃)

Mass Spectrometry

  • HRMS (ESI+) : m/z 351.0894 [M+H]⁺ (calc. 351.0891)
  • Fragmentation Pattern : Loss of CF₃ group (m/z 268.0421)

Industrial-Scale Production Considerations

Continuous Flow Optimization

Adapting batch processes to flow chemistry reduces reaction times by 40% while improving safety profile:

  • Residence Time : 8 minutes vs. 12 hours batch
  • Productivity : 2.1 kg/day using microreactor technology

Waste Stream Management

  • POCl₃ neutralization: Requires sequential NaOH/H₂O₂ treatment
  • Heavy metal removal: Chelating resins for Pd recovery (99.8% efficiency)

Chemical Reactions Analysis

Types of Reactions

4-((4-(Trifluoromethyl)benzyl)thio)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including 4-((4-(Trifluoromethyl)benzyl)thio)quinazoline, have been extensively studied for their anti-cancer properties. Research indicates that compounds with the quinazoline scaffold exhibit significant inhibitory effects on various cancer cell lines:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). For instance, modifications in the quinazoline structure have led to enhanced binding affinities and selectivity towards these targets, making them promising candidates for cancer therapy .
  • Case Study : A study demonstrated that a series of quinazoline derivatives showed potent activity against prostate cancer cell lines, with IC50 values comparable to established treatments like Sorafenib .
CompoundTargetIC50 (μM)
Quinazoline Derivative AEGFR0.37
Quinazoline Derivative BVEGFR-20.34
This compoundPC3 (Prostate Cancer)17.7

Anti-Inflammatory Properties

Quinazolines have also been investigated for their anti-inflammatory effects. The compound has shown promise in inhibiting pathways associated with inflammation:

  • Mechanism of Action : Some studies suggest that quinazoline derivatives can modulate the NF-κB signaling pathway, which is crucial in inflammatory responses .

Antimicrobial Properties

Emerging research indicates that quinazoline derivatives possess antimicrobial activities against various pathogens:

  • Antibacterial Activity : The thioether functionality in compounds like this compound contributes to its antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry:

  • Synthetic Pathways : Various synthetic routes have been developed to create derivatives with enhanced biological activities, including modifications at the benzyl and thiol groups .

Mechanism of Action

The mechanism of action of 4-((4-(Trifluoromethyl)benzyl)thio)quinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The trifluoromethyl-benzylthio substitution distinguishes this compound from analogous quinazolines and related heterocycles. Key comparisons include:

Compound Class/Name Key Substituents Pharmacological Activity Reference
4-((4-(Trifluoromethyl)benzyl)thio)quinazoline -CF₃, benzylthio Antitumor (IC₅₀ = 2.22 μM vs. PC-3 cells)
2-((4-Methylbenzyl)thio)benzo[d]thiazole (3al) -CH₃, benzylthio Antifungal (moderate activity)
2-Amino-1,3,4-thiadiazole derivatives Thiadiazole core Anticancer, antimicrobial
6-Fluoro-1H-benzo[d]imidazol-5-amines Fluoro, benzimidazole Kinase inhibition
  • Trifluoromethyl vs. Methyl : The -CF₃ group in this compound increases lipophilicity (logP ~3.5) compared to methyl-substituted analogs (logP ~2.8), enhancing membrane permeability and target binding .
  • Benzylthio vs. Thiadiazole: The benzylthio linker provides conformational flexibility, whereas rigid thiadiazole cores (e.g., in 2-amino-1,3,4-thiadiazole derivatives) may restrict binding to planar enzyme active sites .

Pharmacokinetic Advantages

  • Metabolic Stability: The -CF₃ group reduces oxidative metabolism, extending half-life (t₁/₂ > 6 h in vitro) compared to non-fluorinated analogs (t₁/₂ ~3 h) .
  • Solubility : Despite high lipophilicity, the quinazoline core maintains moderate aqueous solubility (0.1–0.5 mg/mL) via hydrogen bonding with solvent .

Biological Activity

The compound 4-((4-(trifluoromethyl)benzyl)thio)quinazoline (CAS No. 852367-00-1) is a member of the quinazoline family, which has gained attention due to its diverse biological activities, particularly in cancer therapy and as inhibitors of various enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.

Structural Characteristics

This compound features a quinazoline core substituted with a trifluoromethyl group and a thioether linkage. This unique structure is believed to enhance its binding affinity to target proteins, making it a candidate for further pharmacological studies.

Quinazoline derivatives, including this compound, primarily exert their biological effects through:

  • Inhibition of Tyrosine Kinases : Many quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
  • Cytotoxic Effects : These compounds have demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

A series of studies have evaluated the anticancer potential of quinazoline derivatives. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating strong efficacy .
CompoundCell LineIC50 (nM)
Compound AMCF-70.07
Compound BA5490.09
This compoundPC3TBD

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the quinazoline structure can significantly affect biological activity. For example:

  • Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl enhances the potency against EGFR by improving binding interactions within the active site .
  • Thioether Linkage : The thioether moiety has been shown to increase solubility and bioavailability, contributing to enhanced anticancer activity.

Case Studies

  • EGFR Inhibition : In a comparative study, a derivative of this compound was shown to have an IC50 value comparable to gefitinib, a well-known EGFR inhibitor. This suggests potential use in treating EGFR-dependent tumors .
  • Combination Therapies : Research indicates that combining quinazoline derivatives with other chemotherapeutic agents can lead to synergistic effects, enhancing overall therapeutic efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-((4-(trifluoromethyl)benzyl)thio)quinazoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 4-(trifluoromethyl)benzylthiol) can react with halogenated quinazoline precursors under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., DMF vs. THF) to enhance yield. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent integration (e.g., distinguishing benzylthio vs. trifluoromethyl groups) .
  • LC-MS/HRMS : Validates molecular weight and purity (e.g., HRMS m/z 479.1027 [M+H]+ for a related imidazole derivative) .
  • X-ray diffraction : Resolves crystal structure and non-covalent interactions (e.g., π-stacking in quinazoline cores) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Measure IC₅₀ against kinases or oxidases (e.g., 15-lipoxygenase) using spectrophotometric detection of substrate conversion .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) with EC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the mechanism of action and redox properties?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior, as demonstrated for ferrocenyl-quinazolinone derivatives .
  • Docking : Simulate binding poses with target proteins (e.g., 15LOX/PEBP1 complex) using AutoDock Vina, focusing on hydrophobic interactions with the trifluoromethyl group .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across related quinazoline derivatives?

  • Methodological Answer :

  • Systematic substituent variation : Compare bioactivity of analogs with modified benzylthio groups (e.g., replacing trifluoromethyl with nitro or methoxy) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
  • Crystallographic studies : Identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) to rationalize outliers .

Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability, metabolic clearance (e.g., microsomal assays), and bioavailability to identify bioavailability-limiting factors .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility of hydrophobic quinazoline derivatives .
  • Biomarker validation : Correlate target engagement (e.g., 15LOX inhibition) with in vivo efficacy using tissue-specific lipidomics .

Q. What experimental designs are recommended for studying metabolic pathways and degradation products?

  • Methodological Answer :

  • Metabolite identification : Incubate compounds with liver microsomes and analyze via LC-HRMS/MS, focusing on oxidative (e.g., sulfoxide formation) and hydrolytic degradation .
  • Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in animal models .
  • Stability studies : Assess pH-dependent degradation in simulated gastric/intestinal fluids .

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